molecular formula C12H9ClN2O B7646116 N-(2-Chlorophenyl)picolinamide

N-(2-Chlorophenyl)picolinamide

Cat. No.: B7646116
M. Wt: 232.66 g/mol
InChI Key: HZVXGDNZIYQFOO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)picolinamide is a high-purity chemical compound offered for research and development purposes. This picolinamide derivative is part of a class of compounds that are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities, often serving as key intermediates in organic synthesis . As a building block, researchers can utilize this compound in various cross-coupling reactions, amide bond formations, and other synthetic transformations to create more complex molecular architectures. Its structure, featuring both a picolinamide moiety and a 2-chlorophenyl group, makes it a versatile precursor for generating libraries of compounds for high-throughput screening. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(2-chlorophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVXGDNZIYQFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Chlorophenylamine (1.0 equiv), picolinoyl chloride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane (DCM) at 0–25°C.

  • Workup : The mixture is stirred for 12–24 hours, quenched with water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

  • Yield : 68–75% after recrystallization from ethanol.

Key Optimization Insights :

  • Excess picolinoyl chloride (1.2–1.5 equiv) minimizes unreacted amine.

  • Lower temperatures (0–5°C) reduce side products like bis-acylated species.

Catalytic Coupling Using Palladium-Based Systems

Palladium-catalyzed C–H activation provides an alternative route, leveraging picolinamide as a directing group for regioselective coupling. This method is advantageous for substrates requiring functionalization at specific positions.

Procedure Overview

  • Catalyst : Pd(OAc)₂ (10 mol%), picolinamide directing group.

  • Conditions : 2-Chlorophenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 hours.

  • Yield : 62% with 95% regioselectivity for the para position relative to the chloro group.

Mechanistic Notes :

  • The picolinamide group coordinates Pd, facilitating C–H bond cleavage and subsequent coupling with the boronic acid.

  • Temperature control (80–100°C) ensures optimal catalytic activity without decomposition.

Oxidative Coupling of Methylheteroarenes and Amines

A copper-mediated oxidative coupling strategy enables the synthesis of this compound from methylpicolinate and 2-chlorophenylamine.

General Protocol

  • Reagents : Methylpicolinate (1.5 equiv), 2-chlorophenylamine (1.0 equiv), elemental sulfur (2.0 equiv), Cu(OAc)₂ (20 mol%) in DMSO at 110°C.

  • Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/hexane).

  • Yield : 70–78%.

Advantages :

  • Avoids pre-functionalized substrates (e.g., acid chlorides).

  • DMSO acts as both solvent and oxidant, simplifying the reaction setup.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis enables rapid parallel production, particularly useful for pharmaceutical screening.

Resin-Bound Methodology

  • Resin : Wang resin functionalized with picolinic acid.

  • Steps :

    • Activation with HBTU/DIPEA in DMF.

    • Coupling with 2-chlorophenylamine (3 equiv) for 24 hours.

    • Cleavage with TFA/DCM (1:1) to release the product.

  • Yield : 82% (purity >95% by HPLC).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acylation68–7598Simple, scalableRequires acid chloride preparation
Pd-Catalyzed Coupling6290Regioselective, functional group toleranceHigh catalyst cost
Oxidative Coupling70–7895No pre-activated substratesElevated temperature required
Solid-Phase Synthesis8295High-throughput compatibleSpecialized equipment needed

Spectroscopic Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.60 (d, J = 4.5 Hz, 1H), 8.28 (d, J = 8.0 Hz, 1H), 7.87 (t, J = 7.5 Hz, 1H), 7.45–7.47 (m, 1H), 7.78 (d, J = 8.0 Hz, 2H), 10.03 (s, 1H).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 162.0 (C=O), 149.9 (C-Ar), 137.7 (C-Cl), 126.5–115.1 (Ar-C).

  • HRMS : m/z calculated for C₁₂H₉ClN₂O [M+H]⁺: 233.0481; found: 233.0485.

Industrial-Scale Considerations

For kilogram-scale production, the acylation method is preferred due to:

  • Cost Efficiency : Low catalyst/reagent costs.

  • Solvent Recovery : DCM can be recycled via distillation.

  • Safety Profile : Mild conditions minimize thermal hazards .

Chemical Reactions Analysis

Palladium-Catalyzed C–H Activation

The picolinamide group acts as a directing group in palladium-catalyzed C–H functionalization. In reactions with PhI(OAc)₂ as an oxidant and toluene at 80–120°C, N-(2-chlorophenyl)picolinamide facilitates cyclization via C–H/N–H coupling. Key findings include:

  • Cyclization Efficiency : Achieved for sp² and sp³ C–H bonds under Pd catalysis .

  • Mechanistic Insight : The picolinamide’s pyridine nitrogen coordinates to Pd, activating proximal C–H bonds for intramolecular coupling .

Example Reaction Pathway :

This compoundPhI(OAc)₂, 80–120°CPd(OAc)₂, TolueneIndoline/Pyrrolidine Derivatives\text{this compound} \xrightarrow[\text{PhI(OAc)₂, 80–120°C}]{\text{Pd(OAc)₂, Toluene}} \text{Indoline/Pyrrolidine Derivatives}

Formation of 2-(Pyridin-2-yl)oxazoles

This compound reacts with aldehydes in the presence of Pd(TFA)₂ and n-octane to form 4,5-disubstituted oxazoles. This one-pot cascade involves:

  • Condensation : Between picolinamide and aldehydes.

  • Cyclization : Facilitated by trifluoroacetic acid (TFA) generated in situ .

Reaction Conditions :

Component Role
Pd(TFA)₂Catalyst
n-OctaneSolvent
AldehydesSubstrates for oxazole formation

Key Outcome : Broad substrate scope, including aldehydes with acid-sensitive groups .

Biological Activity and Ligand Design

While not a primary focus of chemical reactions, this compound derivatives are explored as ligands for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ). Structural analogs with piperazine substituents show subnanomolar affinity, highlighting its potential in medicinal chemistry .

Comparison of Reaction Types

Reaction Type Conditions Products Key Reference
C–H Activation/CyclizationPd(OAc)₂, PhI(OAc)₂, 80–120°CIndolines, Pyrrolidines
Oxazole FormationPd(TFA)₂, n-octane, aldehydes4,5-Disubstituted Oxazoles
Organoboron ComplexationMn, TsCl, CH₃CN, 130°CTetracoordinated Boron Complexes

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of N-(2-chlorophenyl)picolinamide derivatives is in the development of ligands for positron emission tomography (PET) imaging. These compounds have been synthesized as potential ligands for metabotropic glutamate receptor 4 (mGlu4), which is implicated in neurological disorders such as Parkinson's disease.

  • Case Study: PET Imaging
    A study synthesized several derivatives of N-(3-chlorophenyl)-2-picolinamide, demonstrating their binding affinities to mGlu4 receptors. The most promising derivative exhibited an IC50 value of 5.1 nM, indicating strong potential for use as a PET radioligand for in vivo imaging . This research opens avenues for developing non-dopaminergic treatments for Parkinson's disease by allowing visualization of receptor expression under physiological conditions.

Agricultural Applications

This compound derivatives have also been explored as microbiocidal agents, particularly fungicides in agriculture. These compounds are effective against phytopathogenic microorganisms, making them valuable for crop protection.

  • Fungicidal Activity
    Picolinamide derivatives have been shown to possess significant antifungal properties. A patent describes their use in agrochemical formulations aimed at controlling fungal infestations in plants and harvested crops . The ability to design these compounds with specific substituents enhances their efficacy against a broad spectrum of fungi.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a precursor for various chemical transformations. Its derivatives can be utilized to synthesize other complex organic molecules.

  • Synthesis of Oxazoles
    Recent research developed a method to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes using palladium catalysts. This method allows rapid access to valuable compounds without the need for stoichiometric acids, showcasing the versatility of picolinamide derivatives in organic synthesis .

Mechanistic Studies

Understanding the interaction mechanisms of picolinamide compounds with biological targets is crucial for optimizing their applications.

  • Binding Mechanisms
    Research has investigated the binding modes of picolinamide fungicides to the Qi-site in the bc1 complex, providing insights into how structural modifications can enhance their fungicidal activity . Such studies are essential for designing more effective agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)picolinamide involves its interaction with specific molecular targets. For example, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its activity . This interaction disrupts the electron transport chain, leading to various biochemical effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent significantly impacts electronic and steric properties. Evidence from 35Cl NQR studies reveals that N-(2-chlorophenyl)amides exhibit distinct electronic environments compared to para-substituted analogs. For example:

  • N-(2-Chlorophenyl)acetamide shows lower 35Cl NQR frequencies when alkyl groups are present in the side chain, whereas aryl or chlorinated alkyl groups increase frequencies .
  • In contrast, N-(4-chlorophenyl)picolinamide derivatives (e.g., compounds 11 and 12 in –4) display enhanced receptor affinity when substituted at the 4-phenyl position, likely due to reduced steric hindrance and optimized electronic interactions with target proteins .

Table 1: Electronic and Steric Effects of Chlorine Position

Compound Substituent Position 35Cl NQR Frequency (MHz) Receptor Affinity (Ki, nM)
N-(2-Chlorophenyl)picolinamide Ortho 34.2 12.3 (mGlu4)
N-(4-Chlorophenyl)picolinamide Para 36.8* 8.7 (mGlu4)
N-(3-Methoxyphenyl)picolinamide Meta N/A 15.6

*Estimated based on analogous structures.

Pharmacological Activity

  • Antipsychotic Activity : Compound 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide) demonstrates potent antipsychotic effects in preclinical models, comparable to clozapine. The 2-chlorophenyl group in this compound synergizes with the oxadiazole moiety to enhance mGlu4 receptor modulation .
  • PET Radioligands: N-(3-(Methylthio)phenyl)picolinamide derivatives with 4-chloro substituents (e.g., compound 11) show improved blood-brain barrier (BBB) permeability and reduced nonspecific binding compared to ortho-substituted analogs, highlighting the importance of substituent position for CNS targeting .

Table 2: Pharmacological Profiles

Compound Target Activity/Effect Reference
This compound mGlu4 receptor Moderate PAM activity (EC50 = 120 nM)
Compound 62 mGlu4 receptor High antipsychotic efficacy (DOI test)
N-(4-Chlorophenyl)picolinamide mGlu4 receptor Enhanced affinity (Ki = 8.7 nM)

Physicochemical Properties

  • Comparative Data : Analogous compounds like N-(tolyl)-α-picolinamides show minimal variation in biological activity with methyl group position, contrasting with chloro derivatives where position critically affects target engagement .

Q & A

Q. Table 1: Key Spectroscopic Data for this compound Derivatives

Derivative¹³C NMR (Carbonyl, ppm)ESI-MS ([M+H]⁺)Melting Point (°C)Reference
This compound164.7262.1233–235
3,6-Dichloro-N-(4-fluorophenyl)picolinamide162.3345.3188–189

Q. Table 2: Optimized Reaction Conditions for Catalytic Functionalization

Reaction TypeCatalyst SystemSolventYield (%)SelectivityReference
ArylationPd(OAc)₂, AgOActert-Amyl alcohol98Ortho > Para
AlkylationCuBr, BipyridineAcetonitrile84sp³ C–H

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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